Structural Uniqueness vs. Des-amino Analog: Impact on Lipophilicity and Hydrogen Bonding
Replacing the 5,6-dimethyl-3-(methylamino)pyrazine-2-carboxylic acid (Target Compound) with its closest commercially available analog, 5,6-dimethylpyrazine-2-carboxylic acid (CAS 13515-06-5), introduces a critical pharmacological deficit. The target compound possesses a secondary amine (methylamino) at the 3-position, which increases the hydrogen bond donor count from 1 to 2 and the acceptor count from 4 to 5 compared to the des-amino analog. This is a quantifiable structural distinction with direct implications for binding interactions.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 5,6-Dimethylpyrazine-2-carboxylic acid: 1 |
| Quantified Difference | +1 hydrogen bond donor |
| Conditions | Calculated from SMILES structures; authoritative database values . |
Why This Matters
For procurement decisions in drug discovery, the addition of a single hydrogen bond donor can be the critical difference between a hit and an inactive scaffold, making substitution with the des-amino analog a high-risk decision.
